molecular formula C13H13ClN2O2S B10973793 2-chloro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide

2-chloro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide

Cat. No.: B10973793
M. Wt: 296.77 g/mol
InChI Key: MIZDNBHPBIWOBP-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C13H13ClN2O2S This compound is characterized by the presence of a chloro group, a pyridine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-(pyridin-4-yl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

2-chloro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group and the pyridine ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H13ClN2O2S/c1-10(11-6-8-15-9-7-11)16-19(17,18)13-5-3-2-4-12(13)14/h2-10,16H,1H3

InChI Key

MIZDNBHPBIWOBP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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